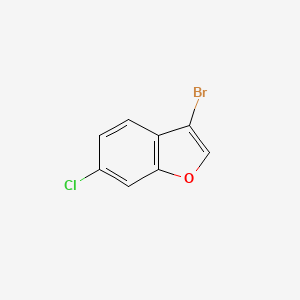

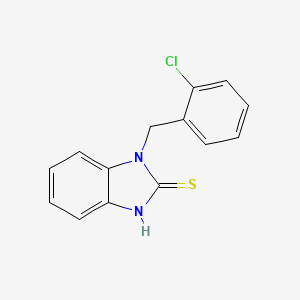

![molecular formula C24H22N4O3S2 B2384810 2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1116006-91-7](/img/structure/B2384810.png)

2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications . It is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one class of compounds .

Synthesis Analysis

The synthesis of 2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one and similar compounds has been described in the literature . The existing methods of synthesis of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide consist mainly in its interaction with the aldehydes in different conditions .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques . The IR spectrum shows a peak at 1659 cm^-1, which corresponds to the C=O bond. The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . The compound forms light yellow crystals with a melting point of 265 - 268°C. The UV spectrum (in ethanol) shows peaks at 203 nm and 331 nm. The IR spectrum (in Vaseline oil) shows a peak at 1659 cm^-1, corresponding to the C=O bond .

科学的研究の応用

Organic Field-Effect Transistors (OFETs)

1Benzothieno3,2-bbenzothiophene (BTBT) stands out as a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it an ideal candidate for electronic applications. Researchers have explored BTBT-based OFETs due to their impressive mobility (up to 0.46 cm² V⁻¹ s⁻¹) and on-off current ratios exceeding 10⁷ at room temperature .

Aggregation-Induced Emission (AIE)

Recently, researchers have explored the aggregation-induced emission (AIE) behavior of BTBT derivatives. For instance, 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) exhibits AIE, leading to enhanced fluorescence upon aggregation. Understanding AIE mechanisms can inform the design of novel luminescent materials.

Mechanofluorochromism (MFC)

BTBT-NMe, another derivative, displays aggregation-caused quenching (ACQ) behavior. Its quantum yield and lifetime results indicate reduced fluorescence upon aggregation. Additionally, BTBT-NMe exhibits a halochromic (protonation) effect due to strong interactions. Theoretical calculations align with experimental findings, shedding light on the underlying electronic distribution and energy states .

Safety and Hazards

将来の方向性

The future directions for the study of this compound could include further investigation of its potential applications, such as its anti-inflammatory properties and its activity against Trichinella spiralis . Additionally, further studies could aim to fully understand its mechanism of action and to optimize its synthesis .

特性

IUPAC Name |

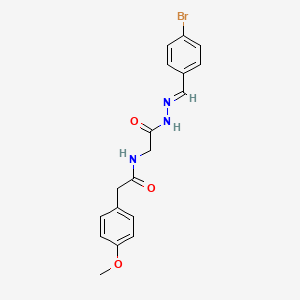

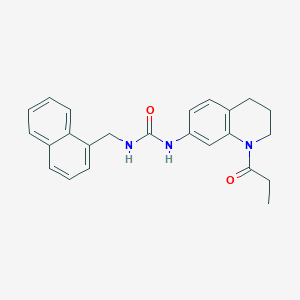

N-benzyl-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-15-22(33-23(26-15)17-8-10-18(31-2)11-9-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHNPIMHBRFDCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2384730.png)

![2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid](/img/structure/B2384732.png)

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2384737.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-propyl-1,3-thiazolidine-3-carboxamide](/img/structure/B2384740.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384749.png)

![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)